PPARγ Functional Potency: Two-Fold Superiority over 20-HETE and Ciglitazone
In a head-to-head comparison using a PPARγ luciferase reporter assay in transfected COS-7 cells, 20-COOH-AA demonstrated superior functional potency as a PPARγ agonist relative to both its metabolic precursor and a known pharmacological activator [1].
| Evidence Dimension | Potency (relative) in PPARγ-mediated luciferase expression |
|---|---|
| Target Compound Data | 2-fold (twice as potent) |
| Comparator Or Baseline | 20-HETE or ciglitazone |
| Quantified Difference | 200% relative to 20-HETE and ciglitazone |
| Conditions | COS-7 cell expression system |
Why This Matters
This quantitative difference validates the selection of 20-COOH-AA over 20-HETE for experiments designed to interrogate the PPARγ branch of the eicosanoid signaling pathway.
- [1] Fang X, Dillon JS, Hu S, Harmon SD, Yao J, Anjaiah S, et al. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma. Prostaglandins Other Lipid Mediat. 2007;82(1-4):175-84. View Source
